molecular formula C6H6FNO B1366365 (2-Fluoropyridin-4-yl)methanol CAS No. 131747-60-9

(2-Fluoropyridin-4-yl)methanol

Cat. No. B1366365
M. Wt: 127.12 g/mol
InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N
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Description

“(2-Fluoropyridin-4-yl)methanol” is an organic compound with the molecular formula C6H6FNO . It is a white to off-white to pink powder and is used in scientific research.


Molecular Structure Analysis

The molecular structure of “(2-Fluoropyridin-4-yl)methanol” is represented by the InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N . The SMILES representation of the molecule is OCC1=CC(F)=NC=C1 .


Physical And Chemical Properties Analysis

“(2-Fluoropyridin-4-yl)methanol” is a solid substance . It has a molecular weight of 127.12 g/mol . The boiling point is 247.4±25.0 °C at 760 mmHg .

Scientific Research Applications

Interaction with Other Chemicals

  • Hydrogen-Bonded Clusters : (2-Fluoropyridin-4-yl)methanol forms hydrogen-bonded clusters with methanol. Molecular orbital calculations and IR spectroscopy have been used to study this interaction, revealing weak hydrogen bond interactions through aromatic hydrogen and the effect on CH bond vibrational frequencies (Nibu, Marui, & Shimada, 2006).

  • Reaction with CsSO4F : It reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate. The product distribution is highly dependent on the solvent used (Stavber & Zupan, 1990).

Spectroscopy and Catalysis

  • Fluorescence Studies : The compound has been used in studies involving fluorescence spectroscopy, indicating its utility in understanding the behavior of chemical complexes under various conditions (Keyes, 1998).

  • Infrared-Optical Double Resonance Spectroscopy : Interaction of (2-Fluoropyridin-4-yl)methanol with alcohols has been investigated through IR-UV double resonance spectroscopy. This has provided insights into the formation of cyclic complexes and hydrogen bonding behaviors (Maity, Maity, & Patwari, 2011).

Synthesis and Bioassay

  • Catalyst-Free Domino Reaction : It has been utilized in the synthesis of complex organic compounds, demonstrating its role in advanced chemical synthesis (Zhao et al., 2020).

  • Fluorescence Detection of Metal Ions : Used in the development of sensors for selective and sensitive fluorescence detection of metal ions (Visscher et al., 2016).

Miscellaneous Applications

  • BACE1 Inhibitor Synthesis : Involved in the efficient synthesis of a potent BACE1 inhibitor for potential Alzheimer's Disease treatment (Zhou, Malamas, & Robichaud, 2009).

  • Lipid Dynamics Studies : Its interactions with lipids have been studied, highlighting its impact on lipid dynamics which is crucial for understanding cell membrane behaviors (Nguyen et al., 2019).

Safety And Hazards

“(2-Fluoropyridin-4-yl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFXOPAZVVMMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462540
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoropyridin-4-yl)methanol

CAS RN

131747-60-9
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester (36) (4.536 g, 19.62 mmol) in anhydrous methanol (40 ml) cooled in an ice bath, was added sodium methoxide (1.06 g, 19.62 mmol). After stirring for 30 min., excess ammonium chloride was added to the mixture. The mixture was then evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1)) to afford 2.34 g (94%) of a white solid; m.p. 70-71° C.; 1H NMR (200 MHz, CDCl3) δ: 2.40 (1H, t, J=4.0 Hz), 4.78 (2H, d, J=4 Hz), 6.97 (1H, s), 7.15 (1H, m), 8.15 (1H, d, J=5.0 Hz); m/z (EI): 127 (M+).
Name
Benzoic acid 2-fluoro-pyridin-4-ylmethyl ester
Quantity
4.536 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

Name
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reactant
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Name
O=C(OCc1ccnc(F)c1)c1ccccc1
Quantity
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Synthesis routes and methods III

Procedure details

To a stirred solution of 1.0 M lithium aluminium hydride in anhydrous tetrahydrofuran (7.00 mL, 7.00 mmol) was added at −50° C., under argon, a solution of compound 28 (1.19 g, 7.00 mmol) in anhydrous tetrahydrofuran (10 mL). After 15 min, water (7 mL), a 3.0 N aqueous sodium hydroxide solution (7 mL) and water (7 mL) were added successively to the mixture until no more gas evolution was observed. After return back to room temperature, a brine solution (10 mL) was added. The mixture was extracted with dichloromethane (3×10 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under reduced pressure. The residue was chromatographed (Al2O3, CH2Cl2) to give compound 29 (0.45 g, 3.50 mmol) as a beige solid. Yield 51%; Rf (Al2O3, CH2Cl2) 0.32; mp 61-63° C.; IR (KBr) ν 1074, 1273, 1420, 1618, 3100-3400 cm−1; 1H NMR (200 MHz, CDCl3) δ 3.81 (se, 1H), 4.75 (s, 2H), 6.96 (s, 1H), 7.14 (m, 1H), 8.07 (d, 1H, J=5.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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